molecular formula C16H30N2O3Si B12069843 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol

5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol

Cat. No.: B12069843
M. Wt: 326.51 g/mol
InChI Key: LIGHUKCDRWACLS-UHFFFAOYSA-N
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Description

5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the ribitol backbone are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted reactions.

    Formation of Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor.

    Isopropylidene Protection: The 2,3-hydroxyl groups are protected using isopropylidene to form a cyclic acetal.

    Introduction of Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction, typically using a cyanomethylating agent such as cyanomethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, or reduce the cyanomethyl group to a primary amine.

    Substitution: The protected hydroxyl groups can be deprotected and substituted with various functional groups, allowing for further derivatization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biological research, derivatives of this compound could be used as probes or inhibitors for studying enzyme activity, particularly those involved in carbohydrate metabolism.

Medicine

In medicinal chemistry, the compound and its derivatives may be explored for their potential as therapeutic agents, particularly in the development of antiviral or anticancer drugs.

Industry

In materials science, the compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyanomethyl group could interact with nucleophilic sites on proteins or other biomolecules, leading to covalent modification.

Comparison with Similar Compounds

Similar Compounds

    5-o-Tert-butyldimethylsilyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.

    5-o-Tert-butyldimethylsilyl-n-methyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol: Contains a methyl group instead of a cyanomethyl group, affecting its chemical reactivity and biological activity.

Uniqueness

The presence of the cyanomethyl group in 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol makes it particularly unique, as this group can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions

Properties

Molecular Formula

C16H30N2O3Si

Molecular Weight

326.51 g/mol

IUPAC Name

2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-5-yl]acetonitrile

InChI

InChI=1S/C16H30N2O3Si/c1-15(2,3)22(6,7)19-11-12-14-13(10-18(12)9-8-17)20-16(4,5)21-14/h12-14H,9-11H2,1-7H3

InChI Key

LIGHUKCDRWACLS-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CN(C(C2O1)CO[Si](C)(C)C(C)(C)C)CC#N)C

Origin of Product

United States

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